N-(3-Phenylsalicylidene)-2-fluoroaniline
Description
N-(3-Phenylsalicylidene)-2-fluoroaniline is a Schiff base derivative characterized by a salicylaldehyde backbone substituted with a phenyl group at the 3-position and a 2-fluoroaniline moiety. This compound combines the planar aromatic system of salicylaldehyde with the electronic effects of fluorine substitution, making it relevant in coordination chemistry and materials science.
Properties
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-6-phenylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-17-11-4-5-12-18(17)21-13-15-9-6-10-16(19(15)22)14-7-2-1-3-8-14/h1-13,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJCEMBPRRERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylsalicylidene)-2-fluoroaniline typically involves the condensation reaction between 3-phenylsalicylaldehyde and 2-fluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylsalicylidene)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
N-(3-Phenylsalicylidene)-2-fluoroaniline has found applications in several scientific research areas, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Fluorine substitution significantly influences electronic properties and metabolic pathways. Key comparisons include:
Key Observations :
- Fluorine Position : The 2-fluoro substitution (as in 2-Fluoro-3-phenylaniline) enhances electron-withdrawing effects, stabilizing intermediates in coordination reactions .
- Bulkier Groups: Compounds like 5-[(Dimethylamino)methyl]-2-fluoroaniline exhibit increased steric hindrance, altering reaction kinetics compared to simpler analogs .
Table: Comparative Metabolic Profiles
| Compound Name | Primary Metabolic Pathway | Toxicity Profile | Half-Life (hr) | |
|---|---|---|---|---|
| 2-Fluoroaniline | 4-Hydroxylation | Nephrotoxic | 6–8 | |
| 4-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline | N-Dealkylation | Hepatotoxic | 12–14 | |
| N-(Butan-2-yl)-3-chloro-4-fluoroaniline | Glucuronidation | Low renal toxicity | 18–20 |
Electronic and Structural Comparisons
The salicylidene backbone in N-(3-Phenylsalicylidene)-2-fluoroaniline introduces conjugation effects absent in simpler aniline derivatives:
- Schiff Base Formation: The imine group (-C=N-) enables metal chelation, a feature absent in non-Schiff base analogs like 2-Fluoro-3-methylaniline .
- Fluorine vs. Chlorine : Chlorinated analogs (e.g., N-(3-Chloro-4-fluorophenyl)acetamide) exhibit stronger electron-withdrawing effects but lower metabolic stability compared to fluorinated versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
